molecular formula C10H8ClIN2O2 B12275208 Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B12275208
M. Wt: 350.54 g/mol
InChI Key: DDIJXSYVDVFGPN-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions and reagents used can vary, but common methods include the use of radical reactions to introduce the chloro and iodo substituents at the 8 and 7 positions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and other advanced manufacturing techniques to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions will depend on the desired reaction and the functional groups present on the compound .

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the 7 and 8 positions .

Scientific Research Applications

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes . The exact mechanism will depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate can be compared to other similar compounds, such as:

Biological Activity

Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound notable for its complex structure, which includes both imidazole and pyridine rings. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₈ClIN₂O₂
  • Molecular Weight : Approximately 350.54 g/mol
  • Melting Point : 217 - 218 °C
  • Appearance : Crystalline solid

The presence of chlorine and iodine in its structure is believed to enhance its reactivity and biological profile compared to other derivatives lacking these halogens.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Similar compounds have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The structural features of this compound may contribute to its efficacy in targeting CDKs .
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound can inhibit the activation of LX-2 cells, which are involved in liver fibrosis. This inhibition is linked to the modulation of the IKKβ-NF-κB signaling pathway, indicating a potential therapeutic role in liver diseases .

Structure-Activity Relationship (SAR)

The unique combination of halogens in this compound contributes to its biological activity. Comparative studies with similar compounds reveal insights into how variations in structure affect biological outcomes:

Compound NameStructureUnique Features
Ethyl 8-methylimidazo[1,2-A]pyridine-2-carboxylateC₁₀H₉N₃O₂Methyl group instead of halogens
Ethyl 7-bromoimidazo[1,2-A]pyridine-2-carboxylateC₁₀H₈BrN₂O₂Bromine substituent
Ethyl 6-chloroimidazo[1,2-A]pyridine-3-carboxylateC₁₀H₈ClN₂O₂Different position of chlorine

The presence of both chlorine and iodine at specific positions has been shown to enhance the reactivity and selectivity of these compounds against certain biological targets.

Case Studies

  • Inhibition of Liver Fibrosis : In vitro studies demonstrated that this compound significantly reduced the expression of fibrosis markers such as COL1A1 and α-SMA in LX-2 cells stimulated by TGFβ1. The compound exhibited dose-dependent inhibition, highlighting its therapeutic potential in liver fibrosis management .
  • Cyclin-Dependent Kinase Inhibition : Research on imidazo[1,2-a]pyridines has identified this class as potent CDK inhibitors. This compound's structural features may allow it to effectively compete with ATP binding sites on CDKs, thus inhibiting their activity and potentially leading to cancer cell cycle arrest .

Properties

Molecular Formula

C10H8ClIN2O2

Molecular Weight

350.54 g/mol

IUPAC Name

ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(12)8(11)9(14)13-7/h3-5H,2H2,1H3

InChI Key

DDIJXSYVDVFGPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)Cl)I

Origin of Product

United States

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